molecular formula C27H26N2O4 B304954 4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B304954
M. Wt: 442.5 g/mol
InChI Key: CZVKKZVTHBTCRX-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is known for its potential applications in the field of medicine, particularly in the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth and proliferation of cancer cells, improve insulin sensitivity, and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its potential for use in the treatment of various diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to determine its effectiveness in treating specific diseases.

Future Directions

There are many future directions for research on 4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One area of research could be to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another area of research could be to determine its effectiveness in treating other types of cancer. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis method of 4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 4-hydroxybenzaldehyde with 2-(4-methylphenoxy)ethanol in the presence of a base to form the corresponding Schiff base. This Schiff base is then reacted with 5-methyl-1-phenyl-1H-pyrazol-4-carbaldehyde in the presence of a catalyst to form the final product.

Scientific Research Applications

4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

(4E)-4-[[3-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C27H26N2O4/c1-19-9-12-23(13-10-19)32-15-16-33-25-14-11-21(18-26(25)31-3)17-24-20(2)28-29(27(24)30)22-7-5-4-6-8-22/h4-14,17-18H,15-16H2,1-3H3/b24-17+

InChI Key

CZVKKZVTHBTCRX-JJIBRWJFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C/3\C(=NN(C3=O)C4=CC=CC=C4)C)OC

SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C)OC

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C)OC

Origin of Product

United States

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